molecular formula C9H13NO2 B1284868 2-Ethoxy-5-methoxyaniline CAS No. 102439-33-8

2-Ethoxy-5-methoxyaniline

Cat. No.: B1284868
CAS No.: 102439-33-8
M. Wt: 167.2 g/mol
InChI Key: IRRIDSMXMHAYOV-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methoxyaniline is an aromatic amine featuring a benzene ring substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 2- and 5-positions, respectively. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

IUPAC Name

2-ethoxy-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRIDSMXMHAYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588533
Record name 2-Ethoxy-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102439-33-8
Record name 2-Ethoxy-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methoxyaniline typically involves the reaction of 2-methoxyaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 2-Ethoxy-5-methoxyaniline

The synthesis of this compound typically involves the alkylation of an aniline derivative. The compound can be synthesized through various methods, including:

  • Direct Alkylation : Utilizing ethyl bromide and methoxy-substituted aniline in the presence of a base.
  • Nitration and Reduction : Starting from 2-ethoxy-5-nitroaniline, followed by reduction to yield the desired aniline derivative.

These methods allow for the production of this compound with high purity and yield, making it suitable for further applications in research.

Biological Activities

This compound exhibits several biological properties that make it a candidate for pharmaceutical development:

  • Antitumor Activity : Compounds containing an aniline moiety have been studied for their potential to inhibit tumor growth. For instance, derivatives of this compound have shown promise as inhibitors of various cancer cell lines.
  • Enzyme Inhibition : Research indicates that this compound can act as a ligand for tyrosine kinases, which are crucial in cancer signaling pathways. Its ability to modulate enzyme activity positions it as a potential therapeutic agent in oncology.

Applications in Medicinal Chemistry

The compound's structure allows it to interact with biological targets effectively. Some notable applications include:

  • Drug Development : As a pharmacophoric fragment, this compound can serve as a building block for synthesizing more complex molecules targeting specific receptors involved in diseases such as cancer and diabetes.
  • Vasodilatory Agents : Certain derivatives have been explored for their potential to act as vasodilators, which could be beneficial in treating cardiovascular diseases.

Material Science Applications

In addition to its medicinal applications, this compound is also utilized in materials science:

  • Conductive Polymers : The compound can be polymerized to form conductive materials useful in electronics and sensors. The electrochemical properties of the resulting polymers make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Biological Activities and Applications

Application AreaSpecific UseReferences
Antitumor ActivityInhibitor of cancer cell lines
Enzyme InhibitionModulator of tyrosine kinases
Drug DevelopmentBuilding block for pharmaceuticals
Conductive PolymersUsed in electronics and sensors

Case Studies

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Electrochemical Properties : Research into the polymerization of this compound revealed that the resulting conductive polymer showed promising characteristics for use in electronic devices, highlighting its versatility beyond biological applications.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methoxyaniline involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The ethoxy and methoxy groups play a crucial role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(Ethylsulfonyl)-2-methoxyaniline

Structure : Ethylsulfonyl (-SO₂CH₂CH₃) at position 5, methoxy (-OCH₃) at position 2.
Key Differences :

  • Electronic Effects : The ethylsulfonyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating ethoxy group in 2-ethoxy-5-methoxyaniline. This difference impacts reactivity in electrophilic substitution reactions and binding affinity in biological systems .
  • Synthesis: Synthesized in four steps (59% overall yield) from 4-methoxybenzene-1-sulfonyl chloride, involving sulfonation, alkylation, nitration, and hydrogenation.
  • The ethylsulfonyl group may enhance target binding via polar interactions, whereas ethoxy groups could improve lipophilicity .

2,4-Dichloro-5-methoxyaniline

Structure : Chloro (-Cl) at positions 2 and 4, methoxy (-OCH₃) at position 5.
Key Differences :

  • Substituent Effects : Chlorine atoms are moderately electron-withdrawing, creating a distinct electronic profile compared to ethoxy-substituted analogs. This affects solubility (lower for chloro derivatives) and stability under acidic/basic conditions .
  • Applications : Chlorinated anilines are common in agrochemicals (e.g., herbicides) and dyestuffs. The absence of ethoxy groups may reduce metabolic degradation rates in biological systems compared to this compound .

Comparative Data Table

Compound Substituents (Positions) Key Functional Groups Synthesis Yield Key Applications
This compound Ethoxy (2), Methoxy (5) -OCH₂CH₃, -OCH₃ Not Reported Hypothetical: Drug intermediates, dyes
5-(Ethylsulfonyl)-2-methoxyaniline Ethylsulfonyl (5), Methoxy (2) -SO₂CH₂CH₃, -OCH₃ 59% VEGFR2 inhibitors, antitumor agents
2,4-Dichloro-5-methoxyaniline Chloro (2,4), Methoxy (5) -Cl, -OCH₃ Not Reported Agrochemicals, dyestuffs

Research Findings and Implications

  • Synthetic Challenges: Introducing ethoxy groups (as in this compound) typically requires alkylation of phenolic intermediates, whereas ethylsulfonyl groups demand sulfonation and oxidation steps .
  • Biological Activity : Electron-withdrawing groups (e.g., -SO₂CH₂CH₃) enhance hydrogen bonding in drug-receptor interactions, while ethoxy groups may improve membrane permeability due to increased lipophilicity .
  • Stability : Chloro and sulfonyl derivatives exhibit higher thermal and oxidative stability compared to ethoxy-substituted anilines, which may degrade via ether cleavage .

Biological Activity

2-Ethoxy-5-methoxyaniline is an organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound, with the molecular formula C9H13NO2C_9H_{13}NO_2, features an ethoxy group and a methoxy group attached to an aniline structure. This configuration contributes to its unique biological activities, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes, potentially influencing metabolic pathways. Similar compounds have shown antimicrobial and anti-inflammatory properties, suggesting that this compound might exhibit analogous effects .
  • Receptor Modulation : It has been suggested that the compound could interact with serotonin receptors (5-HT receptors), which are implicated in various neurological processes. The structure-activity relationships indicate that modifications to the methoxy groups significantly impact receptor binding affinities .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. For instance, studies have demonstrated its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar compounds have displayed the ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antibacterial activity of this compound against various pathogens. The results indicated a significant reduction in bacterial viability, supporting its potential as a therapeutic agent in infectious diseases .
  • Neuropharmacological Studies : Another investigation explored the effects of this compound on neurotransmitter systems. The compound was found to enhance serotonin levels in synaptic clefts by inhibiting monoamine oxidase, which could lead to improved mood and cognitive function .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/PathwayObserved Effect
AntimicrobialStaphylococcus aureusSignificant reduction in viability
AntimicrobialEscherichia coliSignificant reduction in viability
NeuropharmacologicalSerotonin receptorsIncreased serotonin levels
Anti-inflammatoryInflammatory pathwaysModulation of inflammatory response

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